Elatoside K
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Description
Elatoside K, also known as tarasaponin V, belongs to the class of organic compounds known as triterpene saponins. These are glycosylated derivatives of triterpene sapogenins. The sapogenin moiety backbone is usually based on the oleanane, ursane, taraxastane, bauerane, lanostane, lupeol, lupane, dammarane, cycloartane, friedelane, hopane, 9b, 19-cyclo-lanostane, cycloartane, or cycloartanol skeleton. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the cytoplasm and membrane (predicted from logP). Outside of the human body, this compound can be found in green vegetables. This makes this compound a potential biomarker for the consumption of this food product.
Scientific Research Applications
Hypoglycemic Properties
Elatoside K, along with other saponins such as elatosides G, H, I, and J, has been isolated from "Taranome," the young shoot of Aralia elata SEEM. These compounds, particularly elatosides G, H, and I, have demonstrated potent hypoglycemic activity in oral glucose tolerance tests conducted on rats (Yoshikawa et al., 1995).
Cardioprotective Effects
Elatoside C, a related compound, has shown significant cardioprotective effects against ischemia/reperfusion injury in rat hearts. This protection was achieved through modulation of oxidative stress and intracellular Ca²⁺ homeostasis (Wang et al., 2015).
Anti-Inflammatory Properties
Elatoside F, another saponin from Aralia elata, demonstrated in vitro anti-inflammatory effects by inhibiting lipopolysaccharide-induced nitric oxide production and nuclear factor κB activation (Lee et al., 2009).
Hypoglycemic Activity and Structure-Activity Relationships
Further studies on oleanolic acid oligoglycosides, including elatoside E, from Aralia elata, have shown significant hypoglycemic activity and provided insights into structure-activity relationships of these compounds (Yoshikawa et al., 1996).
Protection Against Hypoxia/Reoxygenation-Induced Apoptosis
Elatoside C also protected H9c2 cardiomyocytes from hypoxia/reoxygenation-induced injury by reducing endoplasmic reticulum stress and depending partially on STAT3 activation (Wang et al., 2014).
Influence on Ethanol Absorption
Elatosides A and B, from the bark of Aralia elata, have been found to be potent inhibitors of ethanol absorption in rats, indicating a potential use in managing alcohol intake (Yoshikawa et al., 1993).
Properties
CAS No. |
91204-06-7 |
---|---|
Molecular Formula |
C53H84O23 |
Molecular Weight |
1089.2 g/mol |
IUPAC Name |
6-[[4,4,6a,6b,11,11,14b-heptamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C53H84O23/c1-48(2)14-16-53(47(68)76-45-37(64)34(61)32(59)26(20-55)71-45)17-15-51(6)22(23(53)18-48)8-9-28-50(5)12-11-29(49(3,4)27(50)10-13-52(28,51)7)72-46-41(75-43-35(62)30(57)24(56)21-69-43)39(38(65)40(74-46)42(66)67)73-44-36(63)33(60)31(58)25(19-54)70-44/h8,23-41,43-46,54-65H,9-21H2,1-7H3,(H,66,67) |
InChI Key |
CAVHSWOJPOOWEG-UHFFFAOYSA-N |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C |
melting_point |
219-222°C |
physical_description |
Solid |
Synonyms |
elatoside K |
Origin of Product |
United States |
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